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Compound of Interest

Compound Name: 3-Bromophenetole

CAS No.: 2655-84-7

Cat. No.: B1265880

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromophenetole

This guide provides a comprehensive analysis of the spectroscopic data for 3-
Bromophenetole (1-bromo-3-ethoxybenzene), a key intermediate in organic synthesis. For

researchers, scientists, and professionals in drug development, accurate structural elucidation

is paramount. This document offers an in-depth examination of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles

and supported by authoritative sources.

Introduction to 3-Bromophenetole
3-Bromophenetole (C₈H₉BrO) is an aromatic ether that serves as a versatile building block in

the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its

chemical structure consists of a benzene ring substituted with a bromine atom and an ethoxy

group at the meta-position. The precise characterization of this compound is critical to ensure

purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques

are the cornerstone of this characterization, each providing a unique piece of the structural

puzzle.
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Chemical and Physical Properties:[1]

Property Value

Molecular Formula C₈H₉BrO

Molecular Weight 201.06 g/mol

CAS Number 2655-84-7

Appearance Clear colorless to pale yellow liquid

Boiling Point 206 °C (lit.)

| Density | 1.481 g/mL at 25 °C (lit.) |

Molecular Structure Analysis
The arrangement of substituents on the benzene ring dictates the spectroscopic output. The

ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator, while the bromine atom is a

deactivating ortho-, para-director. Their meta-positioning relative to each other influences the

electronic environment of the aromatic protons and carbons, leading to a distinct and

predictable spectroscopic fingerprint.

Caption: Molecular Structure of 3-Bromophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromophenetole provides information on the number of different

types of protons, their electronic environments, and their neighboring protons. The spectrum is

characterized by signals in both the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 1.0-4.0 ppm)

regions.

Data Interpretation:
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Ethoxy Protons: The ethoxy group gives rise to two signals: a triplet around δ 1.4 ppm

corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene

protons. The methylene (-CH₂-) protons appear as a quartet around δ 4.0 ppm, split by the

three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl

group.

Aromatic Protons: The four protons on the substituted benzene ring are chemically distinct,

giving rise to four signals in the aromatic region. Their chemical shifts and coupling patterns

are influenced by the electronic effects of the bromo and ethoxy substituents.

Summary of ¹H NMR Data:[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 t 1H Ar-H

~7.05 d 1H Ar-H

~6.85 s 1H Ar-H

~6.75 d 1H Ar-H

~4.00 q 2H -OCH₂CH₃

| ~1.40 | t | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities for the aromatic region can vary slightly

depending on the solvent and spectrometer frequency. The assignments are based on typical

substituent effects.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

For 3-Bromophenetole, eight distinct signals are expected.

Data Interpretation:
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Aliphatic Carbons: The two carbons of the ethoxy group appear in the upfield region of the

spectrum. The -CH₂- carbon is deshielded by the adjacent oxygen and appears around δ 63

ppm, while the terminal -CH₃ carbon is found further upfield around δ 15 ppm.

Aromatic Carbons: Six signals are observed in the aromatic region (δ 110-160 ppm). The

carbon directly attached to the oxygen (C-O) is the most deshielded, appearing around δ 160

ppm. The carbon bearing the bromine (C-Br) is found around δ 123 ppm. The remaining four

aromatic CH carbons have distinct chemical shifts due to their unique positions relative to

the two substituents.

Summary of ¹³C NMR Data:[1]

Chemical Shift (δ) ppm Assignment

~159.9 Ar C-O

~130.8 Ar C-H

~123.6 Ar C-H

~122.9 Ar C-Br

~118.2 Ar C-H

~113.8 Ar C-H

~63.4 -OCH₂CH₃

| ~14.8 | -OCH₂CH₃ |

Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation: Accurately weigh 10-20 mg of 3-Bromophenetole and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
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Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent, tune the probe to the correct

frequencies, and shim the magnetic field to optimize homogeneity.

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse

programs are used for each nucleus.

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

transform. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are

referenced to a standard (e.g., residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is particularly useful for

identifying the presence of specific functional groups.

Data Interpretation: The IR spectrum of 3-Bromophenetole displays several characteristic

absorption bands that confirm its structure.

Summary of IR Absorption Bands:[1]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2980-2850 C-H stretch Aliphatic (-CH₂, -CH₃)

~1600-1450 C=C stretch Aromatic ring

~1250 C-O stretch Aryl-alkyl ether (asymmetric)

~1040 C-O stretch Aryl-alkyl ether (symmetric)

~800-700 C-H bend Aromatic (meta-substitution)

| ~680 | C-Br stretch | Aryl bromide |

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a single drop of liquid 3-Bromophenetole directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will

automatically ratio the sample spectrum against the background to produce the final

absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into the structure.

Data Interpretation: The electron ionization (EI) mass spectrum of 3-Bromophenetole is

notable for the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br

and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks

(M⁺ and M+2) of almost equal intensity.[1]

Molecular Ion (M⁺): A pair of peaks is observed at m/z 200 and m/z 202, corresponding to

[C₈H₉⁷⁹BrO]⁺ and [C₈H₉⁸¹BrO]⁺. The base peak in some spectra is observed at m/z 172 and

174.[1]

Major Fragmentation: The most common fragmentation pathway for ethers is the loss of the

alkyl group. Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would lead to

fragments at m/z 171 and 173. A more prominent fragmentation involves the loss of ethene

(C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in ions at m/z 172 and m/z 174,

corresponding to the 3-bromophenol radical cation. This is often the base peak.[2][3]
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Caption: Key fragmentation pathways of 3-Bromophenetole in EI-MS.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 3-Bromophenetole (e.g., 100 ppm) in a

volatile organic solvent like dichloromethane or ethyl acetate.

GC Method: Inject a small volume (e.g., 1 µL) into the GC. The instrument uses a heated

injection port to vaporize the sample, which is then carried by an inert gas (e.g., helium)

through a capillary column. The column separates components based on their boiling points

and interactions with the stationary phase. A typical temperature program might start at 50°C

and ramp up to 250°C.

MS Detection: As 3-Bromophenetole elutes from the GC column, it enters the ion source of

the mass spectrometer (typically using 70 eV electron ionization). The resulting ions are

separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass

spectrum.

Safety and Handling
3-Bromophenetole is classified as a hazardous substance.[1]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1265880/docs?utm_src=pdf-body-img#spectroscopic-data-of-3-bromophenetole-nmr-ir-ms
https://www.benchchem.com/product/b1265880/docs?utm_src=pdf-body#spectroscopic-data-of-3-bromophenetole-nmr-ir-ms
https://www.benchchem.com/product/b1265880/docs?utm_src=pdf-body#spectroscopic-data-of-3-bromophenetole-nmr-ir-ms
https://www.benchchem.com/product/b1265880/docs?utm_src=pdf-body#spectroscopic-data-of-3-bromophenetole-nmr-ir-ms
https://www.benchchem.com/product/b1265880/docs?utm_src=pdf-body#spectroscopic-data-of-3-bromophenetole-nmr-ir-ms
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromophenetole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromophenetole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural

confirmation of 3-Bromophenetole. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR

spectroscopy confirms the presence of key functional groups (ether, aromatic ring, C-Br), and

mass spectrometry verifies the molecular weight and provides structural clues through

fragmentation analysis. The data presented in this guide serves as a reliable reference for

researchers utilizing this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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